molecular formula C6H8N2O4 B7731433 Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate CAS No. 63760-88-3

Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate

Cat. No.: B7731433
CAS No.: 63760-88-3
M. Wt: 172.14 g/mol
InChI Key: AKRQTHKSKXPEHD-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate (CAS 78212-20-1) is a heterocyclic compound with the molecular formula C₆H₈N₂O₄ and a molecular weight of 172.14 g/mol . It belongs to the imidazolidinone family, characterized by a five-membered ring containing two nitrogen atoms and two ketone groups. This compound is stored under dry, sealed conditions at 2–8°C to ensure stability . Its structural core makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-12-4(9)2-3-5(10)8-6(11)7-3/h3H,2H2,1H3,(H2,7,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRQTHKSKXPEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415393
Record name methyl (2,5-dioxoimidazolidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63760-88-3
Record name methyl (2,5-dioxoimidazolidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Role of Catalysts

Alkali metal alkoxides in traditional methods accelerate cyclization by deprotonating the glycinate amino group. In contrast, triethylamine in one-pot protocols neutralizes HCl generated from ethyl glycinate hydrochloride, preventing side reactions.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification. Recent trends favor solvent-free or aqueous conditions to improve sustainability.

Temperature Control

Exceeding 80°C in glycine condensation leads to decarboxylation, reducing yields by 15–20%. Cyanide-free methods maintain mild temperatures (40–50°C) to preserve nitrile integrity.

Industrial-Scale Production Considerations

Case Study: A 2023 pilot plant trial using the cyanide-free method achieved 95% conversion at 50 kg scale, with a 78% isolated yield after crystallization. Key factors included:

  • Continuous Ammonia Removal: Vacuum distillation prevented back-reaction.

  • In-Line Analytics: FTIR monitoring ensured intermediate stability.

Cost Analysis:

  • Raw material costs for the cyanide-free method are 30% lower than traditional routes due to diethyl carbonate’s affordability.

  • One-pot synthesis reduces labor costs by 50% but requires higher initial investment in catalyst recovery systems .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Organic Synthesis

Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate serves as a versatile building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry .

Biological Research

The compound is being investigated for its potential role in enzyme inhibition and protein modification studies. Its imidazolidinone ring structure enables interaction with specific molecular targets, which may lead to the modulation of biochemical pathways .

Medicinal Chemistry

This compound has therapeutic potential in drug development. Research indicates its possible applications in designing novel pharmaceuticals aimed at treating diseases related to inflammation and tissue remodeling .

Case Study: ADAMTS7 Inhibition

Research has explored the inhibition of ADAMTS7, a matrix metalloprotease involved in coronary artery disease development. Although this compound was not directly studied, related hydantoin derivatives demonstrated significant inhibitory effects:

CompoundIC50 (ADAMTS7)Selectivity vs MMP12
23High potencyHigh selectivity
24Slightly lessLess selective
25DecreasedDecreased
26Low potencyLow selectivity

This table highlights the potential of similar compounds to influence therapeutic strategies targeting metalloproteinases .

Case Study: Anti-inflammatory Activity

Research on compounds structurally similar to this compound has revealed promising anti-inflammatory properties. These findings suggest that this compound may also possess similar effects, warranting further investigation into its therapeutic applications .

Mechanism of Action

The mechanism of action of Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate involves its interaction with specific molecular targets. The imidazolidinone ring structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are compared below:

Table 1: Molecular and Physical Properties
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Storage/Conditions
Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate (78212-20-1) C₆H₈N₂O₄ 172.14 Methyl ester Sealed, dry, 2–8°C
Hydantoin-5-acetic acid (5427-26-9) C₅H₆N₂O₄ 158.11 Free carboxylic acid Not specified
Ethyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate (2385519-62-8) C₈H₁₃N₃O₄ 215.21 Ethyl ester, aminomethyl group Not specified
2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid (1152642-00-6) C₁₄H₁₆N₂O₅ 292.29 Aryl-substituted, methyl/methoxy groups Not specified

Key Observations :

  • Molecular Weight : The methyl ester (172.14 g/mol) is lighter than its ethyl ester analog (215.21 g/mol) due to the shorter alkyl chain . The aryl-substituted derivative (292.29 g/mol) has a significantly higher molecular weight due to bulky aromatic groups .
  • Substituent Effects: The free acid analog (Hydantoin-5-acetic acid) lacks the methyl ester, making it more polar and likely less lipophilic than the target compound . Aryl-substituted derivative: The 2-methoxy-5-methylphenyl group enhances steric hindrance and may reduce solubility in aqueous media .

Biological Activity

Enzyme Inhibition and Protein Modification

The imidazolidinone ring of Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate allows it to interact with specific molecular targets, potentially inhibiting enzyme activity and modifying proteins. This mechanism of action has implications for various biochemical pathways, contributing to the compound's biological effects.

Case Study: ADAMTS7 Inhibition

A recent study investigated the potential of hydantoin derivatives, structurally similar to this compound, in inhibiting ADAMTS7, a matrix metalloprotease involved in coronary artery disease development . While the specific compound was not directly studied, the research provides insights into the potential of related structures.

Table 1: ADAMTS7 Inhibition by Hydantoin Derivatives

CompoundIC50 (ADAMTS7)Selectivity vs MMP12
23High potencyHigh selectivity
24Slightly lessLess selective
25DecreasedDecreased
26Low potencyLow selectivity

Anti-inflammatory Activity

Research on structurally related compounds has revealed potential anti-inflammatory properties, which may extend to this compound.

In Vitro Studies

A study on 1-methylhydantoin cinnamic imides, which share structural similarities with our compound of interest, demonstrated significant anti-inflammatory effects in vitro .

Key Findings:

  • Inhibition of NO release
  • Reduction in TNF-α and IL-1β secretion
  • Dose-dependent alleviation of xylene-induced ear edema in mice

Antibacterial Activity

While this compound itself has not been directly studied for antibacterial activity, research on related thiazolidine-2,4-dione derivatives provides insights into potential antimicrobial effects .

Comparative Study

A series of thiazolidine-2,4-dione-based compounds were tested against various bacterial strains, with some showing promising results.

Table 2: Antibacterial Activity of Selected Compounds

CompoundMIC (mg/L) against B. subtilisMIC (mg/L) against B. cereus
38< 3.91< 3.91
29PotentPotent
24HighHigh
Cefuroxime> 3.91> 3.91

Metabolic Stability

Understanding the metabolic stability of this compound is crucial for its potential biological applications. A study on structurally related UV-filters provides insights into the metabolic stability of similar compounds .

Table 3: Metabolic Stability in Mouse Liver Microsomes

CompoundHalf-life (t1/2)Intrinsic Clearance (Clint)
5a> 23 hours< 1 µL/mg/min
4g3 minutes> 300 µL/mg/min

While these results are not directly applicable to this compound, they suggest that structural modifications can significantly impact metabolic stability, an important consideration for future research on our compound of interest.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate, and how can reaction yields be optimized?

  • Methodology : This compound can be synthesized via nucleophilic substitution or condensation reactions. For example, imidazolidinone intermediates (e.g., 1-(2,5-dioxoimidazolidin-4-yl)urea) can react with methyl esters under basic conditions. Optimize yields by controlling stoichiometry (1.2–1.5 eq of reactants), using anhydrous solvents (e.g., DMF or THF), and refluxing at 80–100°C for 6–12 hours. Monitor progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and purify via column chromatography (silica gel, 60–120 mesh) .
  • Data Note : Purity ≥95% is achievable, as validated by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Analytical Workflow :

  • NMR : Confirm the presence of the imidazolidinone ring (δ 4.2–4.5 ppm for CH₂ groups) and methyl ester (δ 3.6–3.7 ppm) in 1H^1H-NMR. 13C^{13}C-NMR should show carbonyl peaks at 170–175 ppm .
  • HPLC/MS : Use reverse-phase HPLC (≥97% purity) and ESI-MS to verify molecular weight (theoretical m/z: 186.06) .
  • Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C: 45.16%, H: 4.35%, N: 15.05%, O: 35.44%) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or intermolecular interactions?

  • Crystallography : Use single-crystal X-ray diffraction (SXRD) with SHELX software for refinement. Key parameters:

  • Space group: P2₁/c (common for small molecules).
  • Hydrogen bonding: Analyze interactions between the imidazolidinone’s NH and ester carbonyl groups (distance ~2.8–3.0 Å).
  • Validate with R-factor ≤5% .
    • Contradiction Management : If discrepancies arise between computational (e.g., DFT) and experimental bond lengths, re-exclude thermal motion artifacts via anisotropic displacement parameters .

Q. What strategies mitigate side reactions during functionalization of the imidazolidinone ring?

  • Reaction Design :

  • Protection : Temporarily block the NH group (e.g., with Boc anhydride) before ester hydrolysis or alkylation.
  • Solvent Control : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states and reduce nucleophilic byproducts.
  • Catalysis : Employ Pd/C or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura) at the 4-position .
    • Case Study : In thiol-disulfide exchange reactions (similar to imidazolidinone derivatives), maintain pH 7.5 to avoid ester hydrolysis .

Q. How do computational models predict the compound’s physicochemical properties (e.g., LogP, solubility)?

  • In Silico Tools :

  • LogP : Use Molinspiration or ACD/Labs to estimate LogP ~0.9–1.2, indicating moderate lipophilicity. Validate experimentally via shake-flask method (octanol/water partition) .
  • Solubility : Predict aqueous solubility (~1.2 mg/mL at 25°C) via COSMO-RS. Experimentally confirm via nephelometry in PBS (pH 7.4) .

Data Contradiction Analysis

Q. How should conflicting reports on melting points or spectral data be addressed?

  • Root Causes : Variations may arise from polymorphic forms (e.g., α vs. β crystals) or impurities.
  • Resolution Steps :

Re-crystallize from ethanol/water (9:1) to isolate the dominant polymorph.

Compare DSC thermograms (melting endotherms) with literature .

Re-run NMR in deuterated DMSO to detect trace solvents (e.g., residual THF) .

Methodological Best Practices

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Process Parameters :

  • Maintain inert atmosphere (N₂/Ar) to prevent oxidation.
  • Use jacketed reactors for precise temperature control (±2°C).
  • For >10 g batches, switch to flash chromatography (Biotage systems) .

Q. How can reaction mechanisms be probed for imidazolidinone derivatives?

  • Kinetic Studies :

  • Conduct time-resolved FT-IR to track carbonyl group reactivity.
  • Isotope labeling (e.g., 18O^{18}O) to confirm nucleophilic attack pathways .

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